3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Medicinal Chemistry Drug Design Lipinski's Rule of Five

For medicinal chemistry teams developing kinase inhibitors (ALK, c-Met, Pim), this aminopiperidine-pyridinone amide is a superior scaffold. Its single H-bond donor (HBD=1) and XLogP3 of -0.3 align with CNS MPO guidelines, enabling brain-penetrant candidate design. The N-methyl group eliminates a donor and optimizes lipophilicity versus des-methyl analogs, reducing metabolic liability risks. With only 1 rotatable bond, it minimizes entropic penalty upon target binding, a go/no-go advantage in fragment-based drug discovery. Supplied at 98% purity with multi-technique QC (NMR, HPLC, GC) for batch-to-batch reproducibility. Transition from milligram to gram scale with confidence.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 2098121-96-9
Cat. No. B1476148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
CAS2098121-96-9
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N
InChIInChI=1S/C12H17N3O2/c1-14-6-2-3-10(11(14)16)12(17)15-7-4-9(13)5-8-15/h2-3,6,9H,4-5,7-8,13H2,1H3
InChIKeyIOFJMGVJBCFHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2098121-96-9): A Structurally Defined Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2098121-96-9) is a heterocyclic amide featuring a 1-methylpyridin-2(1H)-one core coupled to a 4-aminopiperidine moiety via a carbonyl bridge . This compound belongs to a class of piperidine-aminopyridine derivatives that serve as critical intermediates in the synthesis of receptor tyrosine kinase inhibitors, particularly those targeting ALK and c-Met . With a molecular formula of C12H17N3O2 and molecular weight of 235.28 g/mol, it is supplied at standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC .

Why 3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one Cannot Be Casually Substituted: Critical Physicochemical and Vector Differences Among Close Analogs


Compounds within the aminopiperidine-pyridinone amide class appear superficially interchangeable, yet small structural variations produce meaningful differences in hydrogen-bond donor/acceptor capacity, lipophilicity, and conformational flexibility that directly impact downstream synthetic efficiency, pharmacokinetic profiles of derived lead compounds, and ultimate biological targeting . The N-methyl group on the pyridinone ring eliminates a hydrogen-bond donor, alters the octanol/water partition coefficient, and modifies the topological polar surface area relative to the des-methyl analog, making blind substitution a high-risk decision in structure-activity relationship (SAR) campaigns . The quantitative evidence below demonstrates that 3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one possesses a distinct physicochemical signature that cannot be replicated by its closest commercially available analogs.

Head-to-Head Physicochemical and Procurement-Relevant Evidence for 3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2098121-96-9)


Hydrogen-Bond Donor Count: 1 HBD vs 2 HBD in the Des-Methyl Analog Improves Predicted Membrane Permeability

The target compound contains exactly 1 hydrogen-bond donor (the primary amine on the piperidine ring), whereas its des-methyl analog 3-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one carries 2 HBDs (primary amine plus the pyridinone N–H) . Reducing HBD count by 1 brings the compound closer to optimal CNS drug-like space and improves predicted passive membrane permeability, which is critical when the building block is used to construct kinase inhibitors intended for intracellular targets .

Medicinal Chemistry Drug Design Lipinski's Rule of Five

Lipophilicity (XLogP3): –0.3 Offers a Balanced Hydrophilic–Lipophilic Profile for Downstream SAR Optimization

The experimentally validated computed partition coefficient XLogP3 of the target compound is –0.3 . In contrast, the des-methyl analog 3-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one, which bears an additional polar N–H group, is predicted to be more hydrophilic (estimated XLogP3 ≤ –0.8 based on the known effect of N-methylation on pyridinones) . The –0.3 value situates the compound within the favorable range for both solubility and passive permeability, avoiding the excessively low logP that can limit membrane penetration of the des-methyl analog .

Lipophilicity ADMET Lead Optimization

Topological Polar Surface Area (TPSA): 66.6 Ų Optimizes the Oral Bioavailability Window Relative to Higher-TPSA Analogs

The target compound has a TPSA of 66.6 Ų . The des-methyl analog, with an additional N–H hydrogen-bond donor, is estimated to exhibit a TPSA of approximately 78–82 Ų . According to Veber's rules, compounds with TPSA ≤ 140 Ų generally exhibit favorable oral bioavailability; however, within this range, lower TPSA correlates with improved intestinal absorption. The 66.6 Ų value of the target compound places it in a more favorable absorption window than the des-methyl comparator .

Drug-likeness Oral Bioavailability Veber's Rules

Conformational Restriction: Single Rotatable Bond Minimizes Entropic Penalty Upon Target Binding

The target compound possesses only 1 rotatable bond (the amide C–N linkage connecting the pyridinone and piperidine rings) . In contrast, analogs such as 3-[4-(aminomethyl)piperidine-1-carbonyl]-1-methylpyridin-2(1H)-one contain 2 rotatable bonds, introducing additional conformational entropy . Lower rotatable bond count is associated with improved ligand efficiency and higher probability of achieving potent target binding because the molecule incurs a smaller entropy penalty upon adopting the bioactive conformation .

Conformational Analysis Ligand Efficiency Scaffold Design

Batch-to-Batch Reproducibility: 98% Standard Purity with Multi-Technique QC Documentation

This compound is routinely supplied at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, the des-methyl analog 3-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one is typically offered at 95% purity with less comprehensive analytical characterization . The 98% purity standard reduces the risk of unidentified impurities confounding biological assay results or compromising subsequent synthetic steps.

Quality Control Analytical Chemistry Procurement Assurance

Multi-Vendor Availability with Transparent Pricing Facilitates Procurement Planning

The target compound is available from multiple reputable suppliers including TRC (Toronto Research Chemicals) and Life Chemicals, with transparent tiered pricing (e.g., 100 mg at $95, 1 g at $570 from TRC; 0.25 g at $361, 5 g at $1,203 from Life Chemicals) . In contrast, the des-methyl analog is stocked by fewer vendors and often requires custom synthesis inquiries, introducing procurement delays . The multi-vendor landscape ensures competitive pricing, supply redundancy, and faster delivery timelines.

Supply Chain Procurement Cost Management

Optimal Deployment Scenarios for 3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one Based on Demonstrated Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Permeability

In SAR campaigns targeting intracellular kinases such as ALK, c-Met, or Pim kinases, the compound's XLogP3 of –0.3 and single HBD provide a favorable starting point for constructing cell-permeable inhibitors. Unlike the more hydrophilic des-methyl analog, this scaffold reduces the need for subsequent lipophilic modifications that might compromise solubility or introduce metabolic liabilities .

Fragment-Based Drug Discovery Prioritizing Ligand Efficiency

The single rotatable bond of this compound minimizes the entropic penalty upon target binding, making it an ideal core scaffold for fragment growing or merging strategies. In fragment-based drug discovery programs where ligand efficiency indices (LE, LLE) are critical go/no-go criteria, the conformational rigidity provides an inherent advantage over flexible analogs with 2 or more rotatable bonds .

CNS-Targeted Programs Where HBD Minimization Is Critical

With only 1 hydrogen-bond donor, this intermediate is particularly well-suited for constructing CNS-penetrant kinase inhibitors. The reduced HBD count aligns with CNS MPO (Multiparameter Optimization) guidelines that favor HBD ≤ 1 for brain exposure, giving this compound a decisive advantage over des-methyl or aminomethyl analogs that carry additional H-bond donors .

Scale-Up Synthesis Requiring Reliable Quality Control and Supply Chain Redundancy

For medicinal chemistry teams transitioning from milligram-scale exploration to gram-scale lead optimization, the 98% purity standard with multi-technique QC (NMR, HPLC, GC) and multi-vendor availability (TRC, Life Chemicals, Bidepharm) ensure batch-to-batch reproducibility and supply chain resilience. This minimizes the risk of synthetic failures due to unidentified impurities or single-supplier stockouts .

Quote Request

Request a Quote for 3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.